N-benzyl-2-hydroxy-5-iodobenzamide

Description

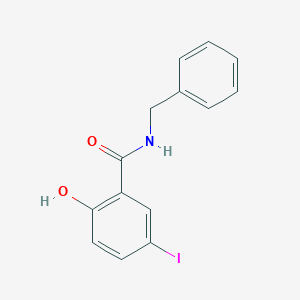

N-Benzyl-2-hydroxy-5-iodobenzamide is a halogenated benzamide derivative characterized by a benzyl group attached to the nitrogen atom, a hydroxyl group at the 2-position, and an iodine substituent at the 5-position of the aromatic ring.

Properties

Molecular Formula |

C14H12INO2 |

|---|---|

Molecular Weight |

353.15 g/mol |

IUPAC Name |

N-benzyl-2-hydroxy-5-iodobenzamide |

InChI |

InChI=1S/C14H12INO2/c15-11-6-7-13(17)12(8-11)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18) |

InChI Key |

ACULYEXTKFIJNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)I)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-hydroxy-5-iodobenzamide typically involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-5-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the benzyl group can undergo hydrogenation to form the corresponding benzyl alcohol.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Conversion to benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or other reduced forms.

Scientific Research Applications

N-benzyl-2-hydroxy-5-iodobenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-5-iodobenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-benzyl-2-hydroxy-5-iodobenzamide with structurally related iodobenzamide derivatives:

Key Observations:

- Substituent Effects: Hydroxyl Group: The hydroxyl group in this compound may improve solubility in polar solvents compared to non-hydroxylated analogs like N-(3-acetylphenyl)-2-chloro-5-iodobenzamide . Halogenation: Chloro and fluoro substituents (e.g., in ) enhance lipophilicity and metabolic stability, which can influence pharmacokinetics.

This compound:

While direct synthesis details are unavailable, analogous iodobenzamide derivatives are typically synthesized via:

Nucleophilic Substitution : For example, 2-iodobenzyl bromide reacts with sodium cyanide to form intermediates like 2-iodobenzyl cyanide, which is further reduced to amines .

Condensation Reactions : Hydrazide intermediates (e.g., compound 2 in ) are condensed with aldehydes to form Schiff base derivatives.

Hypothetical Activity of this compound:

- Antimicrobial Potential: Hydroxyl and iodine substituents may synergize to disrupt microbial membranes, similar to chlorinated analogs .

- Enzyme Inhibition : The benzyl group could facilitate interactions with hydrophobic enzyme pockets, as seen in benzoxazole-containing inhibitors .

Contrasts with Analogs:

- N-Hydroxybenzimidazoles (NHBIs) : Unlike NHBIs, which are designed as nitroxyl radical platforms , this compound lacks a radical-stabilizing benzimidazole ring, limiting its utility in redox chemistry.

Biological Activity

N-benzyl-2-hydroxy-5-iodobenzamide is a compound of interest in medicinal chemistry, primarily due to its unique structural features, which include a hydroxyl group and an iodine atom. These features contribute to its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and imaging.

- Molecular Formula : CHINO

- Molecular Weight : Approximately 305.14 g/mol

- Structural Characteristics :

- Presence of a benzyl group

- Hydroxyl group at the 2-position

- Iodine atom at the 5-position

These characteristics enhance the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the iodine atom participates in halogen bonding, enhancing binding affinity and specificity for target proteins. This mechanism is crucial in modulating various biological effects, including anticancer activity and enzyme inhibition .

Anticancer Properties

This compound has shown promising results in preclinical studies for its anticancer properties. It is investigated for its potential to inhibit tumor growth through various mechanisms:

- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including melanoma and breast cancer cells. For instance, it has been noted for selective uptake in melanoma tumor-bearing mice, suggesting its utility as an imaging agent as well as a therapeutic candidate .

| Cell Line | IC (µM) | Activity |

|---|---|---|

| A375 (melanoma) | 3.7 | Moderate inhibition |

| MCF-7 (breast) | 1.2 | High inhibition |

| HCT116 (colon) | 4.4 | Moderate inhibition |

Interaction with Biological Targets

The compound has been explored as a biochemical probe due to its ability to bind selectively to certain enzymes and receptors. This binding can lead to modulation of their activity, which is critical for developing targeted therapies .

Case Studies

- Melanoma Detection : A study evaluated the efficacy of this compound derivatives in detecting melanoma in preclinical models. The results indicated that these compounds could serve as effective imaging agents due to their high sensitivity and selectivity for melanin-containing melanocytes .

- Antiproliferative Activity : In another investigation, various derivatives of this compound were tested against multiple cancer cell lines. The findings highlighted that structural modifications could significantly enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings. Key areas for future studies include:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with molecular targets.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity, which could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.